molecular formula C6H12O6 B119249 D-Mannose-1-13C CAS No. 70849-31-9

D-Mannose-1-13C

Cat. No. B119249
CAS RN: 70849-31-9
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-CCCNNFAYSA-N
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Description

D-Mannose-1-13C is a carbohydrate that plays a crucial role in the glycosylation of molecules in various cellular processes . It is involved in N and O glycosylation of bovine whey protein products, which are used in infant formulas .


Molecular Structure Analysis

The empirical formula of this compound is 13CC5H12O6 . Its molecular weight is 181.15 . The structure can be represented by the SMILES string: OC[C@H]1O13CHC@@HC@@H[C@@H]1O .

Scientific Research Applications

Overview of D-Mannose

D-Mannose, a C-2 epimer of D-glucose, is a natural monosaccharide obtained from both plants and microorganisms. It is a key component of polysaccharides and glycoproteins and is widely used in the food, pharmaceutical, and poultry industries. Its applications include dietary supplements, drug synthesis, and animal feed. Due to its structure and function, D-Mannose is highly valuable in basic scientific research (Hu et al., 2016).

Structural Studies

D-Mannose is a structural element in N-linked glycoproteins from viruses and mammals, as well as in polysaccharides from fungi and bacteria. NMR spectroscopy and molecular dynamics simulations have been employed to investigate the conformation and dynamics of mannose-containing disaccharides, contributing to our understanding of carbohydrate structure (Ruda et al., 2022).

Isomerization Studies

The KOH-catalyzed isomerization of D-[1-13C]mannose has been studied using 13C-NMR spectroscopy, revealing the production of D-[1-13C]glucose and D-[1-13C]fructose and potentially symmetrical 3,4-enediol intermediates. This study offers insights into the isomerization mechanisms of carbohydrates (King-Morris & Serianni, 1986).

Molecular Interaction Studies

Volumetric and NMR spectroscopic studies on D-Mannose interactions with other molecules, such as L-glycine, contribute to understanding the molecular interactions and physico-chemical characteristics in solutions. Such studies are crucial for applications in food science and biochemistry (Banipal et al., 2015).

Biochemical Synthesis

The biochemical characterization of enzymes like D-lyxose isomerase from various microorganisms, which can be used for D-mannose production, is a significant area of research. These studies are crucial for developing efficient methods for D-mannose synthesis, which has applications in food and pharmaceutical industries (Wu et al., 2020).

Immunological Research

D-Mannose has been shown to induce regulatory T cells and suppress immunopathology in mouse models, highlighting its potential in clinical applications for immunopathology (Zhang et al., 2017).

Production Techniques

Research on D-mannose production using enzymatic conversion and chemical synthesis techniques is essential to meet industry requirements. This includes exploring different enzymes and their characteristics for efficient D-mannose production (Wu et al., 2019).

Mechanism of Action

Target of Action

D-Mannose-1-13C is a labeled form of D-Mannose, a type of sugar that plays a crucial role in human metabolism, particularly in the glycosylation process of specific proteins . It is primarily targeted by glucose transporters (GLUT) for facilitated diffusion into mammalian cells .

Mode of Action

Once inside the cell, this compound interacts with its targets, primarily the glucose transporters, and undergoes phosphorylation by hexokinase . This interaction results in changes in the cellular metabolic processes, particularly influencing the glycosylation of specific proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycosylation process of proteins. Glycosylation is a critical post-translational modification of proteins that influences their structure, stability, and function . This compound, as part of this process, can affect the structure and function of glycosylated proteins, leading to downstream effects on various cellular processes .

Result of Action

The primary result of this compound’s action is its influence on the glycosylation of specific proteins. By affecting this process, this compound can alter the structure and function of these proteins, leading to changes at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars or compounds in the cellular environment could potentially compete with this compound for transport into cells, affecting its action . .

Biochemical Analysis

Biochemical Properties

D-Mannose-1-13C is involved in various biochemical reactions. It interacts with different enzymes and proteins, playing a crucial role in their function. For instance, it is used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exhibits many physiological benefits on health, including effects on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

{ "Design of the Synthesis Pathway": "The synthesis of D-Mannose-1-13C can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to D-Mannose-1-13C.", "Starting Materials": [ "13C-labeled glucose", "D-glucose", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Acetic acid", "Methanesulfonic acid", "Hydrochloric acid", "Water" ], "Reaction": [ "1. Convert 13C-labeled glucose to 13C-labeled D-glucose through a series of enzymatic reactions.", "2. React D-glucose with sodium borohydride in the presence of methanol to yield D-glucitol.", "3. React D-glucitol with acetic anhydride in the presence of acetic acid to yield di-O-acetyl-D-glucitol.", "4. React di-O-acetyl-D-glucitol with methanesulfonic acid to yield 1,2,3,4,6-penta-O-acetyl-D-mannose.", "5. React 1,2,3,4,6-penta-O-acetyl-D-mannose with sodium hydroxide in the presence of water to yield D-Mannose-1-13C." ] }

CAS RN

70849-31-9

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-CCCNNFAYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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